molecular formula C11H8F6O2S B14210259 1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene CAS No. 918341-12-5

1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene

Cat. No.: B14210259
CAS No.: 918341-12-5
M. Wt: 318.24 g/mol
InChI Key: JESCBLZQBSVQHS-UHFFFAOYSA-N
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Description

1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with methanesulfonyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactions. The reaction conditions often require the presence of strong acids or bases and specific catalysts to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, reduced benzene derivatives, and various substituted benzene compounds .

Scientific Research Applications

1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methanesulfonyl and trifluoromethyl groups influence the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The pathways involved include the formation of reactive intermediates that facilitate further chemical transformations .

Comparison with Similar Compounds

  • 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
  • 1,3-Dichlorobenzene
  • 1,3,5-Trifluorobenzene

Uniqueness: 1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene is unique due to the presence of both methanesulfonyl and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it valuable for specific applications in research and industry .

Properties

CAS No.

918341-12-5

Molecular Formula

C11H8F6O2S

Molecular Weight

318.24 g/mol

IUPAC Name

1-(2-methylsulfonylethenyl)-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C11H8F6O2S/c1-20(18,19)3-2-7-4-8(10(12,13)14)6-9(5-7)11(15,16)17/h2-6H,1H3

InChI Key

JESCBLZQBSVQHS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C=CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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